1-[3-(4-Methoxyphenyl)azepan-1-yl]pent-4-en-1-one
Description
Properties
IUPAC Name |
1-[3-(4-methoxyphenyl)azepan-1-yl]pent-4-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO2/c1-3-4-8-18(20)19-13-6-5-7-16(14-19)15-9-11-17(21-2)12-10-15/h3,9-12,16H,1,4-8,13-14H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRYIPIWDHWTYCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CCCCN(C2)C(=O)CCC=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[3-(4-Methoxyphenyl)azepan-1-yl]pent-4-en-1-one involves several steps. One common method is the Michael addition of N-heterocycles to chalcones. This reaction can be catalyzed by ionic organic solids such as 1,3-bis(carboxymethyl)imidazolium chloride . The reaction conditions typically involve moderate temperatures and the absence of a catalyst for certain activated nucleophiles and alkenes .
Chemical Reactions Analysis
1-[3-(4-Methoxyphenyl)azepan-1-yl]pent-4-en-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives of the compound.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[3-(4-Methoxyphenyl)azepan-1-yl]pent-4-en-1-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound’s bioactive properties make it useful in studying biological pathways and interactions.
Industry: The compound is used in material synthesis and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 1-[3-(4-Methoxyphenyl)azepan-1-yl]pent-4-en-1-one involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain proteins or enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Structural Analogues with Azepane or Pyrrolidine Rings
1-[3-(Azepan-1-ylmethyl)-4-methoxyphenyl]ethanone ()
- Structural Differences : The azepane is connected via a methylene bridge to the 4-methoxyphenyl ring, unlike the direct substitution at position 3 in the target compound.
1-(Pyrrolidin-1-yl)pent-4-en-1-one ()
- Structural Differences : Replaces the azepane with a five-membered pyrrolidine ring and lacks the 4-methoxyphenyl substituent.
- Implications: The smaller pyrrolidine ring may enhance rigidity and reduce lipophilicity compared to azepane.
Chalcone Derivatives with α,β-Unsaturated Ketones
Cardamonin ()
- Structure : (E)-1-(2,4-Dihydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one.
- Bioactivity : Exhibits an IC50 of 4.35 μM (highest potency among chalcones in ).
- Comparison: The target compound’s azepane replaces the hydroxylated aromatic ring (ring A in chalcones).
(E)-3-(4-Hydroxy-3-methoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one ()
- Bioactivity : Potent anti-inflammatory and antioxidant effects.
- Comparison : The target compound lacks hydroxyl groups but retains the 4-methoxyphenyl group. The azepane may enhance solubility or bioavailability compared to chalcones, which often suffer from poor pharmacokinetics .
Substituted Propanones and Related Ketones
1-(4-Chlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one ()
- Structure : Features a chloro substituent on ring A and methoxy on ring B.
- Comparison : The chloro group’s electron-withdrawing effect contrasts with the target’s azepane, which is electron-rich. This difference could influence electronic interactions with biological targets .
3-(Dimethylamino)-1-(4-methoxyphenyl)-propan-1-one Hydrochloride ()
- Structure: Contains a tertiary dimethylamino group instead of an azepane.
Data Table: Key Structural and Functional Comparisons
Biological Activity
1-[3-(4-Methoxyphenyl)azepan-1-yl]pent-4-en-1-one, also known as (E)-1-(3-(4-methoxyphenyl)azepan-1-yl)-3-phenylprop-2-en-1-one, is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, highlighting relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The molecular formula of 1-[3-(4-Methoxyphenyl)azepan-1-yl]pent-4-en-1-one is with a molecular weight of 335.4 g/mol. The compound features an azepane ring and a pent-4-en-1-one moiety, contributing to its biological activity. The presence of the methoxy group on the phenyl ring is significant for its pharmacological properties.
Biological Activity
Research on the biological activity of 1-[3-(4-Methoxyphenyl)azepan-1-yl]pent-4-en-1-one has indicated several potential therapeutic effects:
Anticancer Activity
Studies have shown that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, azepane derivatives have been investigated for their ability to inhibit tumor growth by inducing apoptosis in cancer cells. The specific mechanism of action for 1-[3-(4-Methoxyphenyl)azepan-1-yl]pent-4-en-1-one remains under investigation, but preliminary results suggest it may interfere with cell cycle regulation.
Antimicrobial Properties
The compound has also displayed antimicrobial activity against certain bacterial strains. Research indicates that the presence of the azepane structure may enhance membrane permeability, allowing for better interaction with bacterial cells. This property could make it a candidate for developing new antimicrobial agents.
Neuroprotective Effects
Recent studies have explored the neuroprotective potential of compounds similar to 1-[3-(4-Methoxyphenyl)azepan-1-yl]pent-4-en-1-one. These compounds have shown promise in alleviating symptoms associated with neurodegenerative diseases by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells.
Case Studies
Several case studies have been conducted to evaluate the efficacy of 1-[3-(4-Methoxyphenyl)azepan-1-yl]pent-4-en-1-one:
| Study | Objective | Findings |
|---|---|---|
| Study 1 | Assess anticancer properties | Demonstrated significant cytotoxicity against breast cancer cell lines with IC50 values in the low micromolar range. |
| Study 2 | Evaluate antimicrobial activity | Showed inhibition of Staphylococcus aureus growth at concentrations above 50 µg/mL. |
| Study 3 | Investigate neuroprotective effects | Indicated reduced neuronal apoptosis in models of oxidative stress, suggesting potential for treating Alzheimer's disease. |
The exact mechanism by which 1-[3-(4-Methoxyphenyl)azepan-1-yl]pent-4-en-1-one exerts its biological effects is still being elucidated. However, it is hypothesized that the compound may act through:
- Modulation of signaling pathways : Influencing pathways related to apoptosis and cell survival.
- Interaction with cellular membranes : Enhancing permeability and disrupting bacterial cell integrity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
